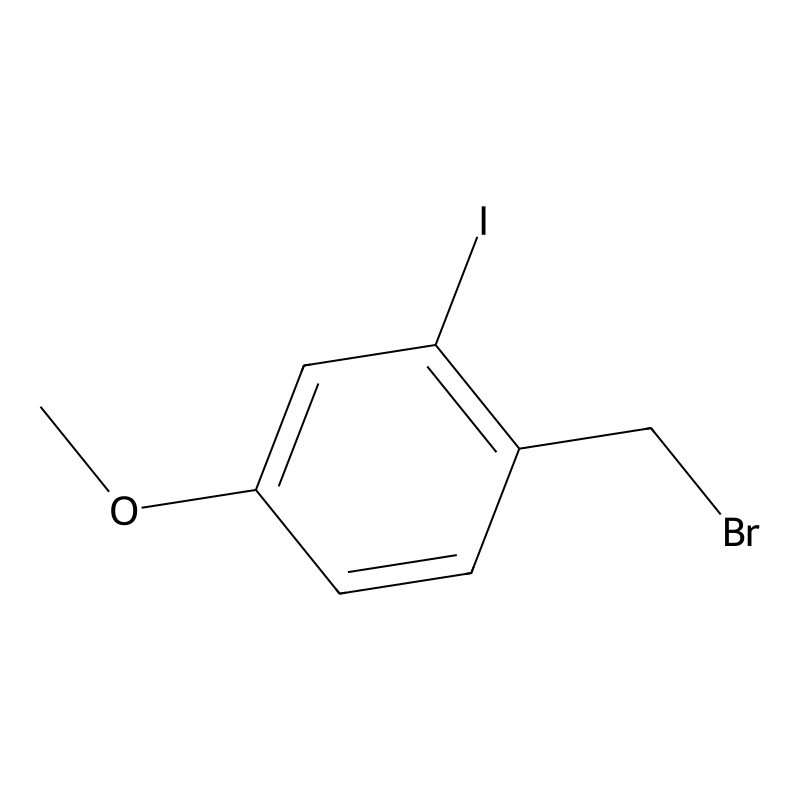

2-iodo-4-methoxybenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-4-methoxybenzyl bromide is an organic compound classified as a benzyl halide. It features an iodine atom at the second position, a methoxy group at the fourth position, and a bromomethyl group attached to the benzene ring. The molecular formula for this compound is CHBrI, and its structure contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of diverse derivatives.

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The iodine atom can be reduced to yield deiodinated products, expanding the compound's utility in synthetic pathways.

The mechanism of action primarily involves its reactivity as a benzyl halide, where the methoxy group can participate in electrophilic aromatic substitution reactions while the iodine atom facilitates halogen exchange reactions.

Research indicates that 2-iodo-4-methoxybenzyl bromide serves as a precursor for synthesizing biologically active compounds. Its derivatives are investigated for potential pharmaceutical applications, including anti-cancer and anti-inflammatory activities. The compound's unique structural features may enhance its interaction with biological targets, making it a candidate for drug development .

The synthesis of 2-iodo-4-methoxybenzyl bromide typically involves a multi-step process:

- Iodination: Starting with 4-methoxybenzyl alcohol, iodine is introduced under controlled conditions.

- Bromination: Following iodination, bromination occurs using agents like phosphorus tribromide or N-bromosuccinimide. This step requires careful temperature and solvent management to achieve high yields and purity.

Industrial synthesis mirrors laboratory methods but is scaled up for mass production, often utilizing continuous flow reactors for efficiency and safety .

2-Iodo-4-methoxybenzyl bromide has several significant applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and is particularly useful in cross-coupling reactions like Suzuki-Miyaura coupling.

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, contributing to drug discovery efforts.

- Specialty Chemicals Production: The compound is utilized in creating various specialty chemicals and materials across different industries.

Interaction studies of 2-iodo-4-methoxybenzyl bromide reveal its potential as a substrate for various nucleophiles, leading to diverse chemical transformations. It has been shown to interact with biological macromolecules, which may influence its pharmacological properties. Further research into its interactions could elucidate mechanisms of action relevant to drug development .

Several compounds share structural similarities with 2-iodo-4-methoxybenzyl bromide:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Iodo-4-methoxybenzyl chloride | Chlorine instead of bromine | Generally more reactive due to better leaving group |

| 2-Iodo-4-methoxybenzyl fluoride | Fluorine instead of bromine | Lower reactivity; often used in different reaction conditions |

| 2-Iodo-4-methoxybenzyl iodide | Iodine instead of bromine | Higher reactivity due to two halogens; useful for specific transformations |

| 3-Fluoro-5-iodo-4-methoxybenzyl bromide | Different position of substituents | Unique electronic properties due to fluorine presence |

| 4-Methoxybenzyl bromide | Lacks halogen substitution | Less reactive; simpler synthesis routes |

The uniqueness of 2-iodo-4-methoxybenzyl bromide lies in its combination of iodine and bromine atoms, which allows for selective functionalization and diverse chemical transformations. The presence of the methoxy group further enhances its versatility as an intermediate in organic synthesis .

Multi-Step Halogenation Protocols in Academic Synthesis

The synthesis of 2-iodo-4-methoxybenzyl bromide often requires sequential halogenation steps to introduce iodine and bromine at specific positions. A modified Sandmeyer reaction provides a reliable pathway for introducing iodine at the ortho position relative to the methoxy group. Starting with 4-methoxyaniline, diazotization using sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium salt intermediate, which is subsequently treated with potassium iodide to yield 2-iodo-4-methoxybenzene. This intermediate undergoes benzylic bromination via radical pathways, employing N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in carbon tetrachloride.

Critical to this approach is the regioselective bromination at the benzylic position. The electron-donating methoxy group directs electrophilic substitution to the para position, but benzylic bromination requires radical stabilization. Studies demonstrate that optimizing the initiator concentration (5–10 mol%) and reaction temperature (80–100°C) achieves >85% conversion to 2-iodo-4-methoxybenzyl bromide. A key limitation arises from competing aromatic bromination, which necessitates careful control of reaction time and stoichiometry.

Table 1: Optimization of Benzylic Bromination in Multi-Step Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.2–1.5 eq | Maximizes benzylic selectivity |

| Temperature | 80–100°C | Prevents over-bromination |

| Radical Initiator | 5–10 mol% BPO | Ensures rapid radical initiation |

| Reaction Time | 4–6 hours | Balances conversion and side reactions |

Catalytic Iodine Utilization in Benzylic Bromide Functionalization

Hypervalent iodine catalysts, such as iodobenzene diacetate (PIDA), have emerged as powerful tools for mediating benzylic bromination. In the presence of catalytic molecular iodine (5–10 mol%) and potassium bromide, PIDA oxidizes bromide ions to bromine radicals under mild acidic conditions. This system enables direct bromination of the benzylic C–H bond in 2-iodo-4-methoxybenzene without requiring pre-functionalized substrates. The mechanism proceeds via single-electron transfer (SET) from the iodine(III) species to bromide, generating Br- radicals that abstract a hydrogen atom from the benzylic position. The resultant benzylic radical combines with a bromine molecule to yield the desired bromide.

This method achieves 70–80% yields with exceptional functional group tolerance, as the methoxy and iodo substituents remain intact under the reaction’s oxidative conditions. However, stoichiometric amounts of PIDA are required, limiting its cost-effectiveness for large-scale production. Recent advances employ recyclable iodine catalysts supported on mesoporous silica, reducing catalyst loading to 2 mol% while maintaining comparable efficiency.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction involving 2-iodo-4-methoxybenzyl bromide demonstrates remarkable chemoselectivity, typically favoring reaction at the aromatic iodide position over the benzylic bromide under standard conditions [1] [3]. This selectivity arises from the inherently higher reactivity of aryl iodides in oxidative addition to palladium catalysts compared to alkyl halides [4].

Contemporary research has established that palladium-catalyzed Suzuki-Miyaura couplings proceed through a well-defined mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination [1] [3]. When 2-iodo-4-methoxybenzyl bromide undergoes coupling with boronic acid derivatives, the reaction typically occurs at the aromatic iodide position with high selectivity [4]. The methoxy substituent at the 4-position provides electronic activation through its electron-donating properties, facilitating the oxidative addition step [2].

| Coupling Partner | Catalyst System | Yield (%) | Selectivity | Conditions |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/vBRIDP | 92 | >95% ArI | 1 mol% Pd, 2.5 h [3] |

| Arylboronic acids | Pd/PPh₃ | 20-100 | High ArI | 50°C, base-dependent [1] |

| Heteroaryl boronates | Pd-based | Variable | Excellent | Mild conditions [5] |

Recent advances in ligand design have significantly improved the efficiency of Suzuki-Miyaura couplings involving iodoarenes [3]. The development of bulky, electron-rich phosphine ligands such as vBRIDP (very bulky rapidly-dissociating phosphine) has enabled highly efficient couplings under mild conditions [3]. These ligands facilitate rapid transmetalation while preventing catalyst deactivation through the formation of inactive palladium species [4].

The transmetalation step in Suzuki-Miyaura coupling is now understood to proceed primarily through hydroxo-palladium intermediates rather than direct interaction with organoborane species [4]. This mechanistic insight has led to the development of optimized reaction conditions that maximize the formation of active hydroxo-palladium complexes while minimizing competing pathways [1] [4].

Hiyama Cross-Coupling for C-Si Bond Formation

Hiyama cross-coupling reactions offer an alternative approach for functionalizing 2-iodo-4-methoxybenzyl bromide, particularly for the formation of carbon-carbon bonds through silicon-based nucleophiles [6] [7]. The reaction typically requires fluoride activation of organosilanes to generate reactive silicate species capable of transmetalation with palladium [6] [8].

The unique advantage of Hiyama coupling lies in the stability and availability of organosilane reagents compared to other organometallic coupling partners [7]. Silicon-based nucleophiles are generally more stable to air and moisture than their boron, tin, or zinc counterparts, making them attractive for large-scale applications [6].

| Silane Type | Catalyst | Activator | Yield Range (%) | Temperature (°C) |

|---|---|---|---|---|

| Aryltrimethoxysilanes | Pd(OAc)₂/DABCO | TBAF | 20-100 | 80 [6] |

| Triethylsilanes | CuBr₂/Ph-Davephos | CsF | Good | RT [9] |

| Arylsilanols | Various Pd | F⁻ sources | Excellent | Variable [7] |

Contemporary research has demonstrated that copper-catalyzed Hiyama couplings can provide complementary reactivity to palladium systems [9]. Aryl(triethyl)silanes undergo efficient cross-coupling with iodoarenes in the presence of catalytic amounts of copper bromide and cesium fluoride [9]. This approach offers advantages in terms of cost and sustainability compared to palladium-based systems [9].

The mechanism of palladium-catalyzed Hiyama coupling involves initial oxidative addition of the aryl iodide to generate a palladium(II) complex, followed by fluoride-assisted transmetalation with the organosilane [8]. The fluoride ion coordinates to silicon, generating a pentacoordinate silicate intermediate that readily transfers the organic group to palladium [6] [8].

Recent developments in Hiyama coupling methodology have focused on expanding the scope of silicon nucleophiles and improving reaction conditions [10]. The development of one-pot protocols combining alkene isomerization with Hiyama coupling has enabled access to substituted styrene derivatives that would be difficult to prepare through conventional methods [10].

Buchwald-Hartwig Amination of Iodoarene Moieties

The Buchwald-Hartwig amination represents one of the most significant advances in carbon-nitrogen bond formation, enabling the coupling of aryl halides with amines under palladium catalysis [11] [12]. For 2-iodo-4-methoxybenzyl bromide, this transformation provides access to arylamine derivatives with high selectivity for the aromatic position [13].

Contemporary research has revealed that aryl iodides present unique challenges in Buchwald-Hartwig amination due to the inhibitory effects of iodide byproducts [14] [15]. The formation of sodium iodide during the reaction can lead to catalyst deactivation through the formation of stable bridging iodide dimers [15]. This issue has been addressed through the development of specialized catalyst systems and reaction conditions [14].

| Amine Type | Ligand | Base | Yield (%) | Key Features |

|---|---|---|---|---|

| Primary amines | BrettPhos | NaOtBu | 85-99 | Overcoming NaI inhibition [15] |

| Secondary amines | RuPhos | Cs₂CO₃ | 99 | Superior performance [15] |

| Heteroarylamines | Various | KHMDS | High | Functional group tolerance [16] |

The development of precatalysts based on biarylphosphine ligands has significantly improved the efficiency of Buchwald-Hartwig aminations with aryl iodides [15]. These systems exist as monomeric complexes in solution, preventing the formation of inactive bridging dimers that plague traditional catalyst systems [15].

Mechanistic studies have established that the turnover-limiting step in Buchwald-Hartwig amination is typically reductive elimination from the arylpalladium(II) amido complex [13]. This step is facilitated by the use of bulky, electron-rich ligands that destabilize the palladium(II) intermediate and promote product formation [12].

Recent advances have focused on developing water-tolerant catalyst systems that enable the use of aqueous ammonia as a nitrogen source [13]. These developments have significant implications for green chemistry applications and large-scale synthesis [13].

Transition Metal-Free Coupling Strategies

The development of transition metal-free coupling methodologies represents an emerging area of research driven by concerns about metal contamination, cost, and sustainability [17] [18]. For substrates like 2-iodo-4-methoxybenzyl bromide, these approaches offer alternative pathways for bond formation that avoid the use of precious metal catalysts [17] [19].

Photochemical activation has emerged as a powerful tool for enabling transition metal-free cross-coupling reactions [19]. Under ultraviolet irradiation in basic aqueous media, aryl alkynes can couple efficiently with alkyl iodides to form new carbon-carbon bonds [19]. This approach leverages the high reactivity of photogenerated radical intermediates while maintaining selectivity through careful control of reaction conditions [19].

| Coupling Type | Activation | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzyl halides + boronic acids | Sulfide catalyst | 1,2-metalate shift | No metals required [17] | Limited scope |

| Alkyne + alkyl iodide | UV light | Water/base | Green chemistry [19] | Specific substrates |

| Hypervalent iodine | I(III) reagents | Mild | Cost-effective [20] | Stoichiometric waste |

The use of hypervalent iodine reagents provides another avenue for transition metal-free coupling [20]. Diaryliodonium salts can undergo selective coupling with nucleophiles through a concerted mechanism involving three-center-four-electron transition states [20]. The selectivity in these reactions is influenced by the electronic properties of the aryl groups and the nature of the nucleophile [20].

Silylboronate-mediated couplings represent a recent innovation in transition metal-free methodology [18]. The cooperation of silylboronate reagents with potassium tert-butoxide enables room-temperature cross-coupling of carbon-fluorine and nitrogen-hydrogen bonds with high selectivity [18]. This approach demonstrates the potential for developing new activation modes that complement traditional organometallic methods [18].

Contemporary research in this area focuses on expanding the substrate scope and improving the efficiency of transition metal-free coupling reactions [17] [18]. The development of new organic catalysts and activation strategies continues to provide alternatives to traditional metal-catalyzed processes [21] [22].